(Hydroxymethyl)triphenylphosphonium chloride
Overview
Description
(Hydroxymethyl)triphenylphosphonium chloride is an organophosphorus compound with the molecular formula C19H18ClOP. It is a white to off-white solid that is soluble in water and other polar solvents. This compound is part of the triphenylphosphonium family, which is known for its applications in organic synthesis and as intermediates in various chemical reactions.
Preparation Methods
Synthetic Routes and Reaction Conditions: (Hydroxymethyl)triphenylphosphonium chloride can be synthesized through the reaction of triphenylphosphine with formaldehyde and hydrochloric acid. The reaction typically proceeds as follows:
- Triphenylphosphine is dissolved in an appropriate solvent such as acetonitrile.
- Formaldehyde is added to the solution, followed by the addition of hydrochloric acid.
- The mixture is stirred at room temperature until the reaction is complete, resulting in the formation of this compound.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions: (Hydroxymethyl)triphenylphosphonium chloride undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form corresponding phosphine oxides.
Reduction: It can be reduced to triphenylphosphine and other derivatives.
Substitution: It can participate in nucleophilic substitution reactions, where the hydroxymethyl group is replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride can be used.
Substitution: Nucleophiles like halides, amines, and thiols are commonly used in substitution reactions.
Major Products Formed:
Oxidation: Triphenylphosphine oxide.
Reduction: Triphenylphosphine.
Substitution: Various substituted triphenylphosphonium compounds depending on the nucleophile used.
Scientific Research Applications
(Hydroxymethyl)triphenylphosphonium chloride has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis, particularly in the preparation of phosphonium ylides, which are intermediates in the Wittig reaction.
Biology: It serves as a precursor for the synthesis of biologically active molecules and can be used in the study of phosphonium-based drugs.
Medicine: It is explored for its potential use in drug delivery systems, especially for targeting mitochondria due to the lipophilic nature of the triphenylphosphonium cation.
Industry: It is used in the production of specialty chemicals and as a catalyst in various industrial processes.
Mechanism of Action
The mechanism of action of (hydroxymethyl)triphenylphosphonium chloride involves its ability to interact with biological membranes and cellular components. The triphenylphosphonium cation is known for its ability to target mitochondria due to its lipophilicity and positive charge. This targeting ability is utilized in drug delivery systems to deliver therapeutic agents directly to the mitochondria, enhancing their efficacy and reducing side effects.
Comparison with Similar Compounds
- Methyltriphenylphosphonium chloride
- (Methoxymethyl)triphenylphosphonium chloride
- (Ethoxycarbonylmethyl)triphenylphosphonium bromide
Comparison: (Hydroxymethyl)triphenylphosphonium chloride is unique due to the presence of the hydroxymethyl group, which imparts different reactivity and solubility properties compared to its analogs For example, methyltriphenylphosphonium chloride lacks the hydroxyl group, making it less reactive in certain nucleophilic substitution reactions
Properties
IUPAC Name |
hydroxymethyl(triphenyl)phosphanium;chloride | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H18OP.ClH/c20-16-21(17-10-4-1-5-11-17,18-12-6-2-7-13-18)19-14-8-3-9-15-19;/h1-15,20H,16H2;1H/q+1;/p-1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VTXFLDLWTNQCAL-UHFFFAOYSA-M | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)[P+](CO)(C2=CC=CC=C2)C3=CC=CC=C3.[Cl-] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H18ClOP | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30967399 | |
Record name | (Hydroxymethyl)(triphenyl)phosphanium chloride | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30967399 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
328.8 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
5293-83-4 | |
Record name | Phosphonium, (hydroxymethyl)triphenyl-, chloride (1:1) | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=5293-83-4 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | (Hydroxymethyl)triphenylphosphonium chloride | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0005293834 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 5293-83-4 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=221281 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | (Hydroxymethyl)(triphenyl)phosphanium chloride | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30967399 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | (hydroxymethyl)triphenylphosphonium chloride | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.023.763 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What role does (hydroxymethyl)triphenylphosphonium chloride play in the synthesis of platinum(II) complexes described in the research paper?
A: While the abstract doesn't explicitly detail the synthetic procedure, we can infer that this compound serves as a ligand precursor in forming the platinum(II) complex [Ph3PCH2OH]2[PtCl4] []. This suggests that the compound likely acts as a source of the phosphine ligand (Ph3PCH2OH) which coordinates to the platinum center.
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